6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its complex structure, which includes ethyl, fluorophenoxy, methoxy, and trifluoromethyl groups attached to a chromenone core
Preparation Methods
The synthesis of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves multiple steps, typically starting with the preparation of the chromenone core. The synthetic route may include the following steps:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Introduction of Substituents: The ethyl, fluorophenoxy, methoxy, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to ensure high purity and yield.
Chemical Reactions Analysis
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: Although not widely used in industrial applications, it serves as a model compound for studying chemical reactions and processes.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of the research.
Comparison with Similar Compounds
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
6-ethyl-3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate: This compound has a similar core structure but differs in the presence of an acetate group.
6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate: Another similar compound with a methyl group instead of a methoxy group.
3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share the trifluoromethylphenyl group but have a different core structure.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which make it valuable for various research applications.
Properties
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4O4/c1-3-10-8-11-15(9-14(10)25-2)27-18(19(21,22)23)17(16(11)24)26-13-7-5-4-6-12(13)20/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPOWPFBZQNEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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